4-Methylbenzophenone
CAS No.: 134-84-9
Cat. No.: VC21125893
Molecular Formula: C14H12O
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134-84-9 |
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Molecular Formula | C14H12O |
Molecular Weight | 196.24 g/mol |
IUPAC Name | (4-methylphenyl)-phenylmethanone |
Standard InChI | InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3 |
Standard InChI Key | WXPWZZHELZEVPO-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Melting Point | 59.5 °C |
Introduction
Chemical Identity and Basic Properties
4-Methylbenzophenone (CAS No. 134-84-9) is a benzophenone derivative with a methyl group at the para position of one of the phenyl rings. Its molecular formula is C14H12O with a molecular weight of 196.24 g/mol . The compound is also known by several synonyms including phenyl(p-tolyl)methanone, p-methylbenzophenone, and (4-methylphenyl)phenylmethanone . The IUPAC name for this compound is (4-methylphenyl)-phenylmethanone .
Table 1: Chemical Identifiers for 4-Methylbenzophenone
Identifier | Value |
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CAS Number | 134-84-9 |
Molecular Formula | C14H12O |
Molecular Weight | 196.24 g/mol |
IUPAC Name | (4-methylphenyl)-phenylmethanone |
InChIKey | WXPWZZHELZEVPO-UHFFFAOYSA-N |
PubChem CID | 8652 |
European Community (EC) Number | 205-159-1 |
MDL Number | MFCD00008553 |
Physical and Chemical Properties
4-Methylbenzophenone appears as a white to beige crystalline powder or crystals with a faint odor . It is practically insoluble in water but exhibits slight solubility in organic solvents such as chloroform and methanol .
Table 2: Physical and Chemical Properties of 4-Methylbenzophenone
Property | Value |
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Physical State | Crystalline powder or crystals |
Color | White to beige |
Odor | Faint |
Melting Point | 56.5-57°C |
Boiling Point | 326°C |
Density | 0.9926 g/cm³ |
Flash Point | 143°C |
Refractive Index | 1.5920 (estimate) |
Vapor Pressure | 0.059 Pa at 25°C |
LogP | 3.69 at 25°C |
Water Solubility | Insoluble |
Storage Conditions | Sealed in dry container at room temperature |
Synthesis Methods
The most common method for synthesizing 4-methylbenzophenone is through Friedel-Crafts acylation. This reaction typically involves benzoyl chloride, aluminum chloride as a catalyst, and toluene as the aromatic substrate . The reaction proceeds via electrophilic aromatic substitution, where the acyl group from benzoyl chloride attacks the toluene ring, preferentially at the para position due to the directing effect of the methyl group .
A synthesis reported at Oregon State University achieved a yield of 70.56% using this method . The general reaction scheme can be represented as:
Benzoyl chloride + Toluene + AlCl3 (catalyst) → 4-Methylbenzophenone + HCl
Alternative synthetic routes are also referenced in the literature, including:
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Methods described in the Journal of the American Chemical Society (1960)
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Techniques outlined in Tetrahedron Letters (1999)
Applications and Uses
4-Methylbenzophenone has diverse applications across multiple industries due to its photochemical properties and structural characteristics.
Industrial Applications
The compound serves several important functions in industrial settings:
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Photoinitiator: 4-Methylbenzophenone is extensively used as a photoinitiator in UV-curable coatings, inks, and adhesives. Upon exposure to UV light, it generates free radicals that initiate polymerization reactions, facilitating the curing process .
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Coating Material: It is utilized in clear coatings for wood, plastic, and metal surfaces as well as in overprint varnishes .
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UV Absorber: The compound functions as a UV absorber in plastics, polymers, and coatings, protecting these materials from photodegradation and extending their service life .
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Chemical Intermediate: 4-Methylbenzophenone serves as an intermediate in the synthesis of various organic compounds and specialty chemicals .
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Electronics Industry: The compound finds applications in the production of photoresists, electronic coatings, and optical films used in lithography processes for microfabrication .
Analytical Applications
Regulatory Status
Following the detection of 4-methylbenzophenone migration into food, regulatory authorities took action to assess and address potential risks:
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The European Food Safety Authority (EFSA) conducted a preliminary risk assessment in 2009 .
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The Standing Committee for the Food Chain and Animal Health endorsed a limit of 0.6 mg/kg for the sum of benzophenone and 4-methylbenzophenone in food .
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EFSA noted that if contamination continued, more comprehensive data would be needed to conduct a full risk assessment .
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While a specific migration limit of 0.6 mg/kg exists for benzophenone when used as an additive in plastics, there was no specific European legislation covering cardboard boxes and/or printing inks for food contact use at the time of the EFSA statement .
Analytical Methods for Detection
Several analytical methods have been developed for detecting and quantifying 4-methylbenzophenone in various matrices:
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Ultrasonic Extraction with GC-MS/MS: A method for analyzing benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography–tandem mass spectrometry .
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HPLC with Diode Array Detection: A high-performance liquid chromatography method with diode array detection for simultaneous determination of benzophenone, 4-methylbenzophenone, and seven other possible derivatives in secondary packaging for food applications .
A survey conducted using the HPLC method on 46 samples of paperboard for secondary packaging found that benzophenone was the most abundant photoinitiator, present in 61% of samples, while 4-methylbenzophenone was found in 30% of the samples. The study suggested that these compounds are often used as alternatives to each other .
Purification Methods
For laboratory and research applications, 4-methylbenzophenone can be purified through crystallization from various solvents:
Related derivatives include:
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